Tetrakis(pentane-2,4-dionato-O,O')titanium

説明

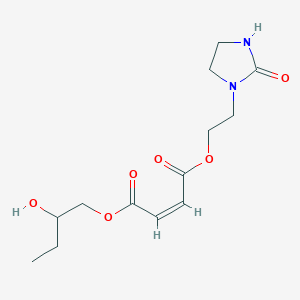

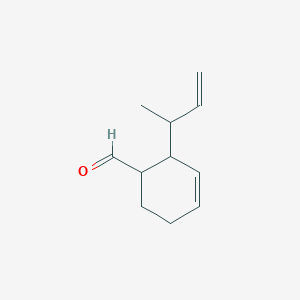

Tetrakis(pentane-2,4-dionato-O,O')titanium is a titanium complex with pentane-2,4-dione ligands. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of titanium complexes. For instance, the first paper discusses the synthesis and photochemistry of various titanium porphyrinates, which are related to the titanium complexes in terms of their coordination chemistry and potential reactivity . The second paper investigates the structure of a thin film deposited from a titanium complex, tetrakis-(dimethylamino)-titanium, onto a silicon substrate, which is relevant for understanding the surface chemistry and film formation of titanium complexes .

Synthesis Analysis

The synthesis of titanium complexes can vary depending on the ligands and the desired properties of the final product. In the first paper, the synthesis of oxotitanium(IV) porphyrinates is achieved by reacting titanium tetrachloride with the corresponding porphine . This method could potentially be adapted for the synthesis of Tetrakis(pentane-2,4-dionato-O,O')titanium by using pentane-2,4-dione as the ligand in a similar reaction scheme.

Molecular Structure Analysis

The molecular structure of titanium complexes is crucial for their chemical properties and reactivity. The first paper provides the crystal structure of a specific oxotitanium porphyrinate determined by single-crystal X-ray diffraction . This technique could also be applied to Tetrakis(pentane-2,4-dionato-O,O')titanium to gain detailed insights into its molecular geometry and coordination environment.

Chemical Reactions Analysis

Titanium complexes can undergo various chemical reactions, including reactions with peroxides to form peroxotitanium(IV) complexes, as described in the first paper . These reactions are significant as they can lead to the generation of reactive oxygen species like singlet oxygen, which has implications in photochemistry and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of titanium complexes are influenced by their molecular structure and the nature of their ligands. The second paper discusses the structure of a thin film deposited from a titanium complex and how it changes with film thickness . This information is pertinent to understanding the material properties of titanium complexes, such as their stability, crystallinity, and potential as barrier films.

科学的研究の応用

Field

Crystallography and Material Science

Application

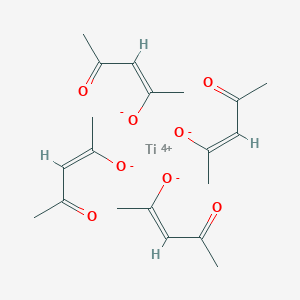

The pentane-2,4-dionato complex is used in the study of crystal structures . The crystal structure of bis(pentane-2,4-dionato-)2 O,O’)platinum(II), Pt(C5H7O2)2, was analyzed .

Method

Crystals suitable for X-ray diffraction analysis were obtained by slow evaporation from a mixture of MeOH and CH3CN solution .

Results

The Pt(II) ion is four-coordinated by O atoms from two chelating pentane-2,4-dionate (acetylacetonate, acac) anionic ligands in a slightly distorted square-planar manner .

High-Energy Materials

Field

Chemistry and Material Science

Application

Tris(3-nitropentane-2,4-dionato-κ2 O,O’) complexes are being studied as a new type of highly energetic materials .

Method

Density Functional Theory calculations combined with experimental data were used to evaluate the high-energy properties of these complexes .

Results

The measured heat of combustion for the Co(AcAc-NO2)3 complex was 14,133 J/g, which confirms the high-energy properties of this compound .

特性

IUPAC Name |

(Z)-4-oxopent-2-en-2-olate;titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C5H8O2.Ti/c4*1-4(6)3-5(2)7;/h4*3,6H,1-2H3;/q;;;;+4/p-4/b4*4-3-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKCBTYOMAUNLH-MTOQALJVSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ti+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ti+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O8Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701014794 | |

| Record name | Tetrakis(2,4-pentanedionato)titanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrakis(pentane-2,4-dionato-O,O')titanium | |

CAS RN |

17501-79-0 | |

| Record name | Tetrakis(2,4-pentanedionato)titanium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017501790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium, tetrakis(2,4-pentanedionato-.kappa.O2,.kappa.O4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrakis(2,4-pentanedionato)titanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(pentane-2,4-dionato-O,O')titanium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TITANIUM TETRAACETYLACETONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1276Q51Z1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-](/img/structure/B98207.png)